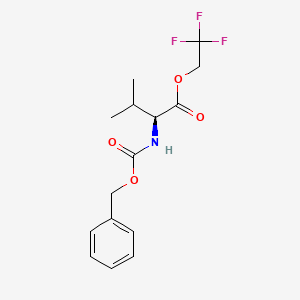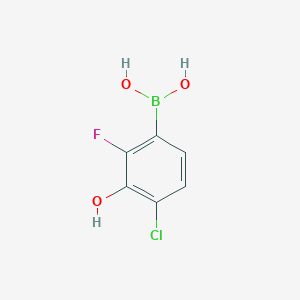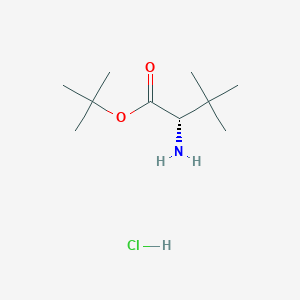
1-(Pyridin-2-ylamino)pyrrolidin-2,5-dion
Übersicht
Beschreibung
1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Korrosionsschutz
Die Verbindung 1-(Pyridin-2-ylamino)pyrrolidin-2,5-dion wurde synthetisiert und als Korrosionsinhibitor für Weichstahl in sauren Umgebungen untersucht. Ihre Wirksamkeit als Korrosionsinhibitor wurde mittels elektrochemischer Experimente und theoretischer Berechnungen charakterisiert .
Antimikrobielle und antioxidative Aktivitäten
Derivate von Pyrrolidin-2,5-dion haben biologische Aktivität gegen Mycobacterium tuberculosis gezeigt, das Tuberkulose verursacht. Darüber hinaus hat die Verbindung 1-[(Pyridin-2-yl amino)methyl-pyrrolidin-2,5-dion antioxidative und antimikrobielle Aktivitäten gegen Escherichia coli gezeigt .
Wirkmechanismus
Target of Action
The primary target of “1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione” is mild steel surfaces, where it acts as a corrosion inhibitor . It has been synthesized and investigated for its anticorrosion behavior on mild steel in hydrochloric acid solution .
Mode of Action
The compound interacts with its target (mild steel) by adsorbing onto the surface, thereby inhibiting corrosion . This interaction results in a decrease in the double-layer capacitance and an increase in the charge-transfer resistance of the corrosion process . The compound has a mixed type inhibitive nature with predominant control of the cathodic reaction .
Pharmacokinetics
It’s worth noting that the compound exhibits good adsorption on mild steel surfaces, as evidenced by its high inhibition efficiency .
Result of Action
The result of the compound’s action is a significant reduction in corrosion on mild steel surfaces. In the presence of 200 ppm of the compound, a maximum inhibition efficiency of 88.7% from weight loss measurements and above 94.5% from electrochemical analysis were observed .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the concentration of the hydrochloric acid solution and temperature . For instance, the studies were carried out at a constant temperature of 32 ± 0.5 °C with 1.0 M HCl solution as the electrolyte .
Biochemische Analyse
Biochemical Properties
It has been investigated as a corrosion inhibitor on mild steel in hydrochloric acid solution . The compound interacts with the steel surface, decreasing the double-layer capacitance and increasing the charge-transfer resistance of the corrosion process .
Molecular Mechanism
It is known that the compound can adsorb onto surfaces, such as mild steel, in a process that follows Langmuir’s adsorption isotherm
Temporal Effects in Laboratory Settings
In laboratory settings, 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione has been observed to exert its effects over time. For instance, a maximum inhibition efficiency of 88.7% from weight loss measurements and above 94.5% from electrochemical analysis were observed in the presence of 200 ppm of the compound
Eigenschaften
IUPAC Name |
1-(pyridin-2-ylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-8-4-5-9(14)12(8)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYJBKAXOWXLNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)



![3-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)azetidine](/img/structure/B1426046.png)
![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)




![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)
